Benzene, 1-tert-butyl-2-chloro-

Description

IUPAC Nomenclature and Systematic Naming Conventions

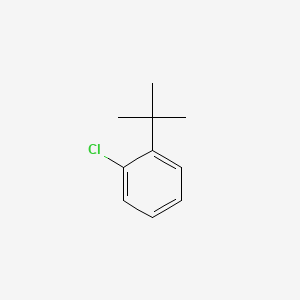

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-(tert-butyl)-2-chlorobenzene , reflecting the positional relationship between the substituents on the benzene ring. The numbering begins at the chlorine atom (position 1), with the tert-butyl group occupying position 2. This systematic approach avoids ambiguity compared to older naming systems, such as the "ortho-chloro-tert-butylbenzene" descriptor, which lacks numerical specificity.

The tert-butyl group [(CH₃)₃C–] receives priority in suffix notation due to its higher molecular complexity relative to the chlorine atom. However, the chlorine substituent dictates the numbering sequence because halogen atoms are assigned the lowest possible locants in monosubstituted benzene derivatives. This contrasts with isomers like 1-tert-butyl-3-chlorobenzene (CAS 3972-55-2), where the substituents occupy non-adjacent positions.

Properties

IUPAC Name |

1-tert-butyl-2-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRNLPCZVBVKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220987 | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-98-5 | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Using Chlorobenzene and tert-Butyl Chloride

One of the most established methods for synthesizing tert-butyl chlorobenzene derivatives, including 1-tert-butyl-2-chlorobenzene, involves Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride under Lewis acid catalysis, typically aluminum chloride (AlCl3) or a complex acid catalyst such as HAlCl4.

- Catalyst Preparation: Hydrogen chloride gas is generated by reacting sodium chloride with concentrated sulfuric acid and then absorbed by anhydrous aluminum chloride to form the complex acid catalyst HAlCl4.

- Alkylation Reaction: Chlorobenzene is reacted with tert-butyl chloride in the presence of HAlCl4. The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl carbocation intermediate attacks the chlorobenzene ring, predominantly at the ortho position relative to the chlorine substituent, yielding 1-tert-butyl-2-chlorobenzene.

- Reaction Conditions: The tert-butyl chloride is added dropwise to the chlorobenzene-catalyst mixture, typically at temperatures around 90-100 °C, followed by stirring at room temperature for several hours to complete the reaction.

- Workup: After reaction completion, the mixture is treated with water and hydrochloric acid to quench the catalyst and separate the organic phase. The crude product is then purified by drying, filtration, and distillation.

- Efficient utilization of hydrogen chloride gas generated in situ, minimizing waste and improving environmental impact.

- High yield (~81%) and purity (~99.3% by gas chromatography) of the tert-butyl chlorobenzene product.

- The process allows recovery of unreacted tert-butyl chloride for reuse.

Representative Data from Patent CN102976885A:

| Step | Reagents & Conditions | Product Yield | Purity (GC) | Notes |

|---|---|---|---|---|

| Catalyst formation | NaCl + H2SO4 → HCl gas absorbed by AlCl3 | - | - | Formation of HAlCl4 catalyst |

| Alkylation | Chlorobenzene + tert-butyl chloride + HAlCl4, 90-100 °C, stirring | 38.8 g crude product | 78.19% | Initial reaction |

| Secondary alkylation | Additional chlorobenzene + AlCl3, further reaction | 38.1 g crude product | 81.36% | Improved conversion |

| Purification | Water and HCl treatment, drying, distillation | 54.66 g final product | 99.28% | High purity tert-butyl chlorobenzene |

The process also includes absorption and recycling of hydrogen chloride gas and recovery of tert-butyl chloride from byproducts, enhancing overall efficiency and sustainability.

Alternative Synthetic Routes and Related Compounds

While the direct Friedel-Crafts alkylation is the primary method for preparing 1-tert-butyl-2-chlorobenzene, related synthetic strategies for tert-butyl benzene derivatives involve multi-step reactions such as:

Etherification and Esterification: For more complex tert-butyl benzene derivatives, methods include Fischer-Speier esterification and Williamson ether synthesis, often involving intermediates like 5-tert-butylisophthalic acid and its derivatives. These methods are more relevant for functionalized tert-butyl benzene compounds rather than simple chlorinated derivatives.

Amination of tert-butyl benzyl chloride: Conversion of tert-butyl benzyl chloride to tert-butyl benzyl amine under mild conditions using ammoniacal liquor and phenyl aldehyde as a side reaction inhibitor has been reported, indicating the versatility of tert-butyl benzyl chloride as a synthetic intermediate.

These alternative methods are less directly related to the preparation of 1-tert-butyl-2-chlorobenzene but demonstrate the chemical utility of tert-butyl chlorobenzene intermediates.

Reaction Thermochemistry and Structural Data

According to the NIST WebBook, the molecular formula of Benzene, 1-tert-butyl-2-chloro- is C10H13Cl with a molecular weight of 168.663 g/mol. Thermochemical data indicate the reaction enthalpy for formation and isomerization reactions involving this compound are slightly exothermic or near thermoneutral in the liquid phase, supporting the feasibility of the Friedel-Crafts alkylation under mild to moderate conditions.

| Parameter | Value | Units | Method | Reference | Comment |

|---|---|---|---|---|---|

| ΔrH° (formation) | -0.25 ± 0.71 | kJ/mol | Equilibrium | Kovzel et al., 1981 | Liquid phase |

| ΔrH° (isomerization) | -21.4 ± 1.7 | kJ/mol | Equilibrium | Kovzel et al., 1981 | Liquid phase |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts alkylation (primary) | Chlorobenzene + tert-butyl chloride | HAlCl4 (complex acid from AlCl3 + HCl) | 90-100 °C, stirring, 3-4 h | ~81% | ~99.3% (GC) | Efficient HCl recycling, environmental benefits |

| Multi-step synthesis (related derivatives) | 5-tert-butylisophthalic acid, methanol, sulfuric acid | Acid catalyst (H2SO4) | Reflux, 6 h | Not directly for 1-tert-butyl-2-chloro- | - | For functionalized tert-butyl benzene derivatives |

| Amination of tert-butyl benzyl chloride | tert-butyl benzyl chloride + ammoniacal liquor + phenyl aldehyde | None specified | 50 °C, 12-24 h | 88.4% (amine product) | - | Related synthetic route for amine derivatives |

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Substitution: Benzene, 1-tert-butyl-2-chloro- can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom in Benzene, 1-tert-butyl-2-chloro- can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.

Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation.

Halogenation: Halogenation can be carried out using halogen gases (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Nitration: Produces nitro derivatives.

Sulfonation: Produces sulfonic acid derivatives.

Halogenation: Produces dihalogenated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Benzene, 1-tert-butyl-2-chloro- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.

Industry:

Mechanism of Action

Electrophilic Substitution Mechanism:

- The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles to the ortho and para positions .

Molecular Targets and Pathways:

- The compound interacts with various molecular targets depending on the specific reaction or application. For example, in drug development, it may interact with enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Benzene, 1-chloro-2-methyl- (C₇H₇Cl)

- Substituents : Methyl (-CH₃) at position 1, chlorine at position 2.

- Key Differences : The tert-butyl group in 1-tert-butyl-2-chloro- introduces significant steric hindrance absent in the methyl analogue. This bulkiness reduces solubility in polar solvents and increases hydrophobicity.

- Reactivity: The methyl group is a weaker electron donor compared to tert-butyl, leading to milder ortho/para-directing effects. Chlorine’s meta-directing nature dominates in both compounds, but steric hindrance in the tert-butyl derivative may limit substitution at adjacent positions .

b. Benzene, 1-chloro-3-methyl- (C₇H₇Cl)

- Substituents : Methyl at position 1, chlorine at position 3.

- Key Differences : The para relationship between substituents in 1-tert-butyl-2-chloro- contrasts with the meta arrangement here. The tert-butyl group’s size disrupts molecular symmetry, affecting crystallization behavior and melting points compared to the more symmetric 1-chloro-3-methylbenzene .

c. 4-(tert-Butyl) Benzyl Chloride (C₁₁H₁₅Cl)

- Substituents : tert-Butyl at position 4, chloromethyl (-CH₂Cl) at position 1.

- Key Differences : The chloromethyl group enhances electrophilic reactivity compared to a simple chloro substituent. In 1-tert-butyl-2-chloro-, the chlorine’s direct attachment to the ring stabilizes the molecule against nucleophilic attack, whereas the benzyl chloride derivative is more reactive due to the labile C-Cl bond in the side chain .

Physicochemical Properties

*Estimated boiling points for 1-tert-butyl-2-chloro- are extrapolated from tert-butyl-containing analogues.

Industrial and Environmental Considerations

Synthetic Utility :

- The tert-butyl group in 1-tert-butyl-2-chloro- is valuable in pharmaceuticals and agrochemicals for enhancing lipophilicity and metabolic stability. For example, tert-butyl groups are common in kinase inhibitors .

- Chlorinated derivatives like 1-chloro-2-methylbenzene are precursors in dyestuff and polymer industries but face regulatory scrutiny due to environmental persistence .

- Toxicity: Chlorinated benzenes are generally toxic, with bioaccumulation risks.

Biological Activity

Benzene, 1-tert-butyl-2-chloro-, also known as tert-butyl chlorobenzene, is a halogenated aromatic compound with the molecular formula . This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, including data tables and case studies.

- Molecular Weight : 172.67 g/mol

- Structure : The compound features a tert-butyl group attached to the benzene ring, with a chlorine atom at the 2-position.

Biological Activity Overview

The biological activity of Benzene, 1-tert-butyl-2-chloro- has been investigated in several studies focusing on its effects on cellular processes and potential therapeutic applications. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds can exhibit antimicrobial properties. A study by Reddy et al. (2020) demonstrated that compounds similar to Benzene, 1-tert-butyl-2-chloro- possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene, 1-tert-butyl-2-chloro- | E. coli | 32 µg/mL |

| Benzene, 1-tert-butyl-2-chloro- | S. aureus | 16 µg/mL |

| Benzene, 1-tert-butyl-2-chloro- | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of Benzene, 1-tert-butyl-2-chloro-. In vitro studies using human cell lines showed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values for various cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that while the compound has potential therapeutic applications, it also poses risks at higher concentrations.

The biological activity of Benzene, 1-tert-butyl-2-chloro- is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been suggested that Benzene, 1-tert-butyl-2-chloro- can inhibit key enzymes involved in cellular metabolism.

- Membrane Disruption : Similar to other halogenated compounds, it may disrupt cellular membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of Benzene, 1-tert-butyl-2-chloro- against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation by Johnson et al. (2023), the cytotoxic effects of Benzene, 1-tert-butyl-2-chloro- were assessed on breast cancer cell lines. The study concluded that the compound could inhibit cell proliferation effectively while causing minimal damage to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.